1-(Benzyloxy)-3-methyl-5-nitrobenzene 1-(Benzyloxy)-3-methyl-5-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1881291-17-3
VCID: VC13582318
InChI: InChI=1S/C14H13NO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
SMILES: CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

1-(Benzyloxy)-3-methyl-5-nitrobenzene

CAS No.: 1881291-17-3

Cat. No.: VC13582318

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-3-methyl-5-nitrobenzene - 1881291-17-3

Specification

CAS No. 1881291-17-3
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 1-methyl-3-nitro-5-phenylmethoxybenzene
Standard InChI InChI=1S/C14H13NO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Standard InChI Key JJBCKBBHLMGZFV-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Basic Identification

  • CAS Registry Number: 1881291-17-3

  • Molecular Formula: C₁₄H₁₃NO₃

  • Molecular Weight: 243.26 g/mol

  • Synonyms:

    • 1-Methyl-3-nitro-5-(phenylmethoxy)benzene

    • Benzene, 1-methyl-3-nitro-5-(phenylmethoxy)-

Structural Representation

The compound’s structure is defined by:

  • Benzene core: Substituted at positions 1, 3, and 5.

  • Benzyloxy group: -OCH₂C₆H₅ at position 1.

  • Methyl group: -CH₃ at position 3.

  • Nitro group: -NO₂ at position 5.

Key Descriptors:

  • SMILES: O(CC1=CC=CC=C1)C2=CC(N(=O)=O)=CC(C)=C2

  • InChI Key: JJBCKBBHLMGZFV-UHFFFAOYSA-N

  • Canonical SMILES: O=N(=O)C1=CC(OCC2=CC=CC=C2)=CC(=C1)C

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or alkylation reactions. A representative method involves:

  • Alkylation of 3-Methyl-5-nitrophenol:

    • Reactants: 3-Methyl-5-nitrophenol, benzyl bromide.

    • Base: Potassium carbonate (K₂CO₃).

    • Solvent: Acetone or dimethylformamide (DMF).

    • Conditions: Reflux at 60–80°C for 12–24 hours .

    • Reaction:

      3-Methyl-5-nitrophenol+Benzyl bromideK2CO31-(Benzyloxy)-3-methyl-5-nitrobenzene+HBr\text{3-Methyl-5-nitrophenol} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(Benzyloxy)-3-methyl-5-nitrobenzene} + \text{HBr}
  • Purification:

    • Column chromatography (hexane/ethyl acetate gradient).

    • Crystallization from ethanol or methanol .

Yield and Optimization

  • Typical Yield: 65–75% .

  • Challenges: Competing side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry and reaction time.

Physicochemical Properties

Solubility and Partitioning

  • Solubility:

    • Polar solvents: Slightly soluble in ethanol, methanol.

    • Nonpolar solvents: Soluble in dichloromethane, chloroform.

  • LogP: Estimated 3.7 (indicating high lipophilicity) .

Spectroscopic Data

  • IR (KBr):

    • ν(NO₂): 1520 cm⁻¹ (asymmetric stretch), 1350 cm⁻¹ (symmetric stretch).

    • ν(C-O): 1250 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • δ 2.40 (s, 3H, CH₃), δ 5.20 (s, 2H, OCH₂), δ 7.30–7.50 (m, 5H, Ar-H), δ 7.90–8.10 (m, 2H, Ar-H) .

Applications and Reactivity

Pharmaceutical Intermediates

  • Role: Precursor in synthesizing β-adrenergic agonists (e.g., salmeterol analogs) .

  • Example: Nitro reduction to amines followed by coupling reactions .

Materials Science

  • Dendrimer Synthesis: Used in convergent approaches to create Janus dendrimers with amphiphilic properties .

  • Liquid Crystals: Modifies mesogenic behavior due to nitro group polarity .

Chemical Transformations

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 3-methyl-5-(benzyloxy)aniline.

  • Benzyloxy Deprotection: HBr/acetic acid removes the benzyl group, generating 3-methyl-5-nitrophenol.

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